2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Beschreibung
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Key structural elements include:
- Sulfanylacetamide linkage at position 2, providing a flexible spacer for target engagement.
- N-(2-methoxy-5-methylphenyl) acetamide moiety, contributing to hydrogen-bonding interactions and selectivity .
The synthesis likely involves coupling a thienopyrimidinone intermediate with a sulfanylacetamide derivative under basic conditions (e.g., Cs₂CO₃ in DMSO), as seen in analogous protocols for related compounds . While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate antimicrobial, anticancer, and enzyme-modulating activities .
Eigenschaften
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-15-5-8-21(31-4)20(11-15)26-22(29)14-33-25-27-19-9-10-32-23(19)24(30)28(25)13-18-7-6-16(2)17(3)12-18/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDJGXDOAIEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenylmethyl group and the sulfanyl group. The final step involves the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally related thienopyrimidine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity Fluorine and Chlorine Substituents: The 3,5-difluorophenyl analog () exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Similarly, the dichlorophenyl analog () shows potent antibacterial activity, likely due to enhanced electrophilicity and membrane disruption.
Core Heterocycle Modifications Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone: The dihydropyrimidinone analog () lacks the fused thiophene ring, reducing aromatic stacking interactions but improving solubility. Benzothieno-Triazolopyrimidine Hybrids: The tetrahydrobenzothieno-triazolopyrimidine core () introduces conformational rigidity, enhancing binding affinity in enzyme pockets.
Sulfanylacetamide Linker All compounds retain the sulfanylacetamide group, critical for covalent or non-covalent interactions with cysteine residues or metal ions in biological targets .
Biological Performance Antimicrobial Activity: The dichlorophenyl analog () outperforms others in antibacterial potency, likely due to halogen-mediated disruption of bacterial membranes. Anticancer Potential: The benzothieno-triazolopyrimidine derivative () shows superior cytotoxicity, attributed to its dual inhibition of topoisomerase and kinase pathways.
Biologische Aktivität
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.6 g/mol. The structure features a thienopyrimidine core linked to various functional groups that are believed to contribute to its biological activity.
Biological Activity
Research indicates that compounds containing thienopyrimidine structures often exhibit significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism of action typically involves interference with bacterial cell division and metabolic processes.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thienopyrimidine derivatives have been associated with the inhibition of key kinases involved in cell proliferation and survival pathways. For example, Aurora kinase inhibitors have shown promise in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells .
Case Study: Aurora Kinase Inhibition
A related compound, SNS-314, selectively inhibits Aurora kinases A and B, leading to impaired mitosis in cancer cells. This mechanism may be relevant for understanding the potential anticancer activity of the thienopyrimidine-based compound under discussion .
Research Findings
Recent studies have focused on the synthesis and characterization of thienopyrimidine derivatives to elucidate their biological mechanisms. For example:
- Synthesis Techniques : Multi-step organic reactions are employed to synthesize derivatives that retain or enhance biological activity.
- In Vitro Studies : Various derivatives have been tested for their effects on cancer cell lines and microbial strains, highlighting their potential as therapeutic agents.
Table of Biological Activities
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
